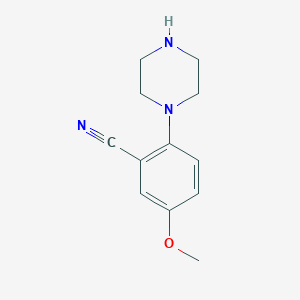

5-Methoxy-2-(piperazin-1-yl)benzonitrile

Description

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

5-methoxy-2-piperazin-1-ylbenzonitrile |

InChI |

InChI=1S/C12H15N3O/c1-16-11-2-3-12(10(8-11)9-13)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |

InChI Key |

MJMZNNIAOIVSKJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)N2CCNCC2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogues of 5-Methoxy-2-(piperazin-1-yl)benzonitrile, highlighting variations in substituents and their impact on biological activity:

Key Trends in Structure-Activity Relationships (SAR)

Substituent Position on the Aromatic Ring :

- The 5-methoxy group in this compound enhances metabolic stability compared to unsubstituted analogues (e.g., 4-(piperazin-1-yl)benzonitrile) .

- Nitrile placement at the 2-position (vs. 3- or 4-) optimizes steric compatibility with target binding pockets, as seen in mGlu5 modulators .

Piperazine Modifications :

- Hydrophobic Extensions : Compounds like 24 and 26a incorporate methoxypiperidine or pyridine-methylpiperidine extensions, improving AMPK activation via enhanced hydrophobic interactions .

- Electron-Withdrawing Groups : Fluorine substitution (e.g., in 25 ) increases electronic density on the piperazine, altering binding kinetics .

Biological Activity Correlations :

- mGlu5 Modulators : N-Aryl piperazines (e.g., VU0364289) exhibit high cooperativity due to benzyloxyacetyl groups, whereas methoxy substitution favors kinase targeting .

- Anticancer Activity : Dithiazole-containing analogues (e.g., 151 ) show potent cytotoxicity but lack clear SAR trends, suggesting multiple mechanisms .

Pharmacokinetic and Physicochemical Comparisons

- Solubility : this compound exhibits moderate aqueous solubility (logP ~2.5), superior to lipophilic derivatives like 9l (logP ~3.8) .

- Metabolic Stability : Ethoxy-pyridine substitutions (e.g., 26a ) reduce CYP450-mediated oxidation compared to methoxy derivatives .

- Brain Penetration : Gamma-butyrolactone derivatives (e.g., 9l ) demonstrate favorable blood-brain barrier permeability, critical for CNS targets .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Methoxy-2-(piperazin-1-yl)benzonitrile?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. Key steps include:

- Coupling Piperazine Derivatives: React 5-methoxy-2-fluorobenzonitrile with piperazine in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux, using a base like K₂CO₃ to deprotonate piperazine .

- Optimizing Yield: Evidence suggests maintaining anhydrous conditions and temperatures between 80–100°C for 12–24 hours improves yields . Monitor progress via TLC or HPLC.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Resolves molecular geometry and confirms substituent positions, as demonstrated in structurally analogous nitroaniline and methoxybenzoate derivatives .

- NMR Spectroscopy: Use ¹H/¹³C NMR to identify methoxy (-OCH₃), benzonitrile (C≡N), and piperazine proton environments. Note: Aromatic protons may show splitting due to steric effects .

- HPLC-MS: Validate purity and molecular weight, especially if commercial sources lack analytical data .

Q. How can researchers screen the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

- Target Selection: Prioritize enzymes with known interactions with benzonitrile derivatives, such as xanthine oxidase or kinases .

- In Vitro Assays: Use fluorescence-based or colorimetric assays (e.g., uric acid formation inhibition for xanthine oxidase) with positive controls (e.g., allopurinol). Adjust concentrations in the μM–mM range .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

- Modify Substituents: Introduce electron-withdrawing/donating groups (e.g., halogens, methyl) at the methoxy or piperazine positions. Compare IC₅₀ values in enzyme assays .

- Stereochemical Probes: Synthesize enantiomers (if applicable) using chiral catalysts or resolution techniques. Test for differences in target binding .

- Computational Modeling: Perform docking studies with target enzymes (e.g., AMP-activated protein kinase) to predict binding affinities .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

- Impurity Analysis: Use preparative HPLC to isolate byproducts and identify structures via MS/MS. Common impurities may arise from incomplete substitution or solvent adducts .

- Dynamic Effects: Investigate tautomerism or conformational flexibility using variable-temperature NMR. For example, piperazine ring puckering can cause splitting .

Q. What strategies mitigate challenges in pharmacokinetic profiling (e.g., low solubility or metabolic instability)?

Methodological Answer:

- Solubility Enhancement: Formulate with cyclodextrins or PEG-based excipients. Test solubility in simulated physiological buffers .

- Metabolic Stability Assays: Incubate with liver microsomes and monitor degradation via LC-MS. Introduce metabolically stable groups (e.g., deuterated methoxy) to slow CYP450-mediated oxidation .

Q. How can researchers address analytical challenges in detecting trace impurities or degradation products?

Methodological Answer:

- Advanced Chromatography: Use UPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) for high-resolution separation .

- For Volatile Byproducts: Employ headspace GC-MS to detect low-molecular-weight impurities (e.g., residual solvents) .

Data Contradiction & Validation

Q. How to validate conflicting bioactivity data across different assay platforms?

Methodological Answer:

- Cross-Platform Calibration: Run parallel assays (e.g., fluorescence vs. radiometric) using standardized controls.

- Statistical Analysis: Apply Bland-Altman plots or Cohen’s κ to quantify inter-method agreement .

Q. What protocols ensure reproducibility in crystallization for structural studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.